(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
CAS No.: 1808097-71-3
Cat. No.: VC6161543
Molecular Formula: C14H17NO3
Molecular Weight: 247.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1808097-71-3 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.294 |
| IUPAC Name | benzyl (2S)-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-7,13,16H,8-11H2/t13-/m0/s1 |
| Standard InChI Key | KNESSVMWPUAPEL-ZDUSSCGKSA-N |
| SMILES | C1C=CCN(C1CO)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate (C₁₄H₁₇NO₃) features a partially saturated pyridine core fused with a hydroxymethyl substituent at the 6-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position . The stereogenic center at C2 confers chirality, critical for its interactions with biological targets. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 247.29 g/mol | |
| XLogP3-AA | 1.7 | |
| Topological Polar Surface Area | 49.8 Ų | |
| Hydrogen Bond Donors | 1 | |
| Defined Stereocenters | 1 (S-configuration) |
The SMILES notation C1C=CCN([C@@H]1CO)C(=O)OCC2=CC=CC=C2 unambiguously defines the stereochemistry and connectivity.
Spectroscopic Characterization
1H NMR (500 MHz, CDCl₃) data from synthetic studies reveal distinct resonances:
-
δ 7.09 (t, 1H, ArH, J = 7.9 Hz)
-
δ 4.22 (br. s, 2H, CH₂)
-
δ 3.63 (s, 2H, NH₂)
-
δ 2.77 (t, 2H, CH₂, J = 10.7 Hz)
IR spectroscopy identifies characteristic absorptions at 3443 cm⁻¹ (O-H stretch) and 1651 cm⁻¹ (C=O of carbamate), confirming functional group integrity.
Synthetic Methodologies
Boronate-Mediated Coupling
A robust synthesis employs tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as a key intermediate . General Procedure B involves:
-
Reagents: Aryl halide (0.25 mmol), PdXPhos G2 (0.01 eq.), Pd/C (0.12 eq.), K₃PO₄ (3 eq.)
-
Conditions: 1,4-dioxane/water, 80°C for 4 h
-
Workup: NH₄HCO₂/MeOH quench, Celite filtration, and chromatography (20–30% EtOAc/hexanes)
This method achieves 50–99% yields for Cbz-protected derivatives .
Chiral Resolution
Chiral HPLC using a Chiralpak IA column (30% IPA/hexanes isocratic, 20 min) resolves enantiomers, ensuring >99% ee for the (S)-enantiomer.
Pharmacological Interactions of Dihydropyridine Analogues
| Compound | A₁ Kᵢ (μM) | A₃ Kᵢ (μM) | Selectivity (A₃/A₁) |
|---|---|---|---|
| Niguldipine (14) | 0.12 | 0.15 | 1.25 |
| MRS1097 (28) | 5.3 | 0.096 | 55 |
Substituents at the 4- and 6-positions critically modulate receptor selectivity . The hydroxymethyl group in (S)-benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate may similarly influence target engagement.
Calcium Channel Interactions
Analytical and Computational Profiles
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 60% MeCN/H₂O) shows a retention time of 8.2 min, with >95% purity . Chiral separations require specialized columns due to the molecule’s polar surface area (49.8 Ų) .
In Silico Predictions
-
ADMET Properties: Moderate aqueous solubility (LogS = -3.1), high intestinal absorption (HIA = 92%)
-
Target Prediction: Similarity to niguldipine suggests possible α₁-adrenergic receptor affinity
Applications in Drug Discovery
Intermediate in Peptide Mimetics
The Cbz-protected amine and hydroxymethyl group enable its use in synthesizing constrained peptidomimetics. For example, coupling with Fmoc-amino acids yields macrocyclic kinase inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume